Cas no 1297941-53-7 (2-Amino-5-cyclopropyl-oxazole)

2-Amino-5-cyclopropyl-oxazole is a heterocyclic organic compound featuring an oxazole core substituted with an amino group at the 2-position and a cyclopropyl moiety at the 5-position. This structure imparts unique reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl group enhances steric and electronic properties, potentially improving binding affinity in bioactive molecules. Its amino functionality allows for further derivatization, enabling the construction of diverse heterocyclic frameworks. The compound is particularly useful in medicinal chemistry for the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds. High purity and stability ensure consistent performance in synthetic applications.
2-Amino-5-cyclopropyl-oxazole structure
2-Amino-5-cyclopropyl-oxazole structure
Product Name:2-Amino-5-cyclopropyl-oxazole
CAS No:1297941-53-7
MF:C6H8N2O
MW:124.1405210495
MDL:MFCD26381355
CID:2084914
PubChem ID:67053273
Update Time:2025-05-20

2-Amino-5-cyclopropyl-oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-cyclopropyl-oxazole
    • 5-cyclopropyl-2-Oxazolamine
    • 5-Cyclopropyloxazol-2-amine
    • 5-cyclopropyl-1,3-oxazol-2-amine
    • 2-Oxazolamine, 5-cyclopropyl-
    • CZZSAKYYDACTNC-UHFFFAOYSA-N
    • MDL: MFCD26381355
    • Inchi: 1S/C6H8N2O/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
    • InChI Key: CZZSAKYYDACTNC-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 114
  • Topological Polar Surface Area: 52

2-Amino-5-cyclopropyl-oxazole Pricemore >>

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$ 150.00 2022-06-08
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$ 335.00 2022-06-08
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Additional information on 2-Amino-5-cyclopropyl-oxazole

Introduction to 2-Amino-5-cyclopropyl-oxazole (CAS No. 1297941-53-7)

2-Amino-5-cyclopropyl-oxazole, with the CAS number 1297941-53-7, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of oxazoles, which are known for their diverse biological activities and potential applications in drug discovery. The unique structural features of 2-Amino-5-cyclopropyl-oxazole make it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 2-Amino-5-cyclopropyl-oxazole consists of a five-membered oxazole ring with an amino group at the 2-position and a cyclopropyl substituent at the 5-position. The cyclopropyl group, being a small, cyclic alkane, imparts unique steric and electronic properties to the molecule, which can influence its interactions with biological targets. These properties make 2-Amino-5-cyclopropyl-oxazole an attractive candidate for various medicinal applications.

In recent years, significant progress has been made in understanding the biological activities of 2-Amino-5-cyclopropyl-oxazole. Studies have shown that this compound exhibits potent activity against a range of biological targets, including enzymes, receptors, and ion channels. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of 2-Amino-5-cyclopropyl-oxazole can act as selective inhibitors of specific kinases, which are key enzymes involved in various cellular signaling pathways. This finding opens up new possibilities for the development of targeted therapies for diseases such as cancer and neurodegenerative disorders.

Beyond its enzymatic inhibition properties, 2-Amino-5-cyclopropyl-oxazole has also shown promise in modulating receptor activity. A study published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound can act as agonists or antagonists of G protein-coupled receptors (GPCRs), which are important targets for many drugs. This dual functionality makes 2-Amino-5-cyclopropyl-oxazole a versatile scaffold for developing multi-target drugs that can address complex diseases with multiple etiological factors.

The synthetic accessibility of 2-Amino-5-cyclopropyl-oxazole is another factor contributing to its popularity in pharmaceutical research. Various synthetic routes have been developed to prepare this compound and its derivatives efficiently. One common approach involves the reaction of a cyclopropyl-substituted nitrile with an appropriate amine under mild conditions to form the oxazole ring. This synthetic flexibility allows researchers to introduce a wide range of functional groups and substituents, enabling the fine-tuning of pharmacological properties.

In addition to its potential as a therapeutic agent, 2-Amino-5-cyclopropyl-oxazole has also been explored for its use as a building block in combinatorial chemistry. The ability to rapidly generate large libraries of structurally diverse compounds from this scaffold has facilitated high-throughput screening efforts aimed at identifying novel bioactive molecules. This approach has led to the discovery of several promising lead compounds with potential applications in various therapeutic areas.

The safety profile of 2-Amino-5-cyclopropyl-oxazole is another critical aspect that has been extensively studied. Preclinical studies have generally shown that this compound and its derivatives exhibit favorable pharmacokinetic properties and low toxicity profiles. However, ongoing research is necessary to fully understand any potential side effects and optimize the safety profile for clinical use.

In conclusion, 2-Amino-5-cyclopropyl-oxazole (CAS No. 1297941-53-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, versatile biological activities, and synthetic accessibility make it an attractive scaffold for developing novel therapeutic agents. Continued research into this compound is likely to yield further insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in drug discovery and development.

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